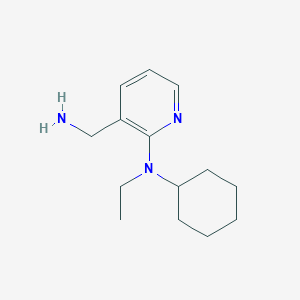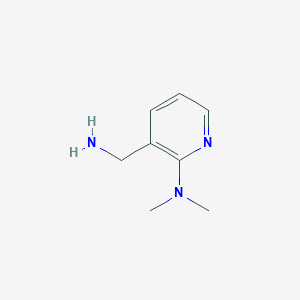
1-(2-Aminopropil)pirrolidin-2-ona
Descripción general
Descripción
1-(2-Aminopropyl)pyrrolidin-2-one is an organic compound with the molecular formula C7H14N2O It is a derivative of pyrrolidin-2-one, featuring an aminopropyl group attached to the nitrogen atom
Aplicaciones Científicas De Investigación
1-(2-Aminopropyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various fine chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
Target of Action
It is known to be a derivative of polyamines , which are recognized for their substantial roles in various biological systems, including growth and proliferation of mammalian cells .
Mode of Action
Polyamines are known to interact with DNA, RNA, and proteins, influencing cell growth and proliferation .
Biochemical Pathways
1-(2-Aminopropyl)pyrrolidin-2-one is a product of spermidine catabolism . It is formed from aldehyde derivatives, namely 4-amino-(aminopropyl)-butyraldehyde and 3-amino-(amino-butyl)-propionaldehyde. These aldehyde derivatives are further oxidized to N-(3-aminopropyl)pyrrolidin-2-one by the action of aldehyde dehydrogenase .
Pharmacokinetics
As a small molecule with a molecular weight of 1422 , it is likely to have good bioavailability.
Result of Action
As a derivative of polyamines, it may have similar effects, such as influencing cell growth and proliferation .
Análisis Bioquímico
Biochemical Properties
1-(2-Aminopropyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with aldehyde dehydrogenase, which converts 1-(2-Aminopropyl)pyrrolidin-2-one into isoputreanine through hydrolysis . This interaction highlights the compound’s involvement in metabolic pathways and its potential impact on cellular processes.
Cellular Effects
1-(2-Aminopropyl)pyrrolidin-2-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrrolidinone derivatives, including 1-(2-Aminopropyl)pyrrolidin-2-one, exhibit antimicrobial, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with specific cellular targets, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of 1-(2-Aminopropyl)pyrrolidin-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity. For example, it has been shown to interact with aldehyde dehydrogenase, leading to the formation of isoputreanine . This interaction underscores the compound’s ability to influence metabolic pathways and cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Aminopropyl)pyrrolidin-2-one change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can accumulate in various organs over time, leading to potential long-term effects . Additionally, its stability in different conditions can influence its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(2-Aminopropyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiarrhythmic and antioxidant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the threshold effects and potential toxicity is crucial for the safe and effective use of this compound in animal models.
Metabolic Pathways
1-(2-Aminopropyl)pyrrolidin-2-one is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase, which converts it into isoputreanine . This conversion is part of the broader metabolic processes involving polyamines, which play essential roles in cell growth and proliferation. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-(2-Aminopropyl)pyrrolidin-2-one within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these processes is essential for elucidating the compound’s effects on cellular function and behavior.
Subcellular Localization
1-(2-Aminopropyl)pyrrolidin-2-one exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminopropyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidinone with 2-bromo-1-aminopropane under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of 1-(2-Aminopropyl)pyrrolidin-2-one.
Industrial Production Methods: Industrial production of 1-(2-Aminopropyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems might be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of various substituted pyrrolidin-2-one derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenated reagents and bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.
Comparación Con Compuestos Similares
Pyrrolidin-2-one: The parent compound, lacking the aminopropyl group.
1-(3-Aminopropyl)pyrrolidin-2-one: A structural isomer with the aminopropyl group attached at a different position.
Pyrrolidine-2,5-dione: A related compound with a different functional group arrangement.
Uniqueness: 1-(2-Aminopropyl)pyrrolidin-2-one is unique due to its specific aminopropyl substitution, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(2-aminopropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRJFRBBMWDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299110 | |
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388630-76-0 | |
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388630-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Aminopropyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-pyrrolidine-2-carboxylic acid](/img/structure/B1284733.png)


![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)

![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)


![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)


